molecular formula C22H22N4O9 B2671248 Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate CAS No. 1428358-88-6

Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

Cat. No.: B2671248
CAS No.: 1428358-88-6
M. Wt: 486.437
InChI Key: XINICICRIMLMGY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is an intriguing compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves several intricate synthetic steps:

  • Formation of the furan-2-yl moiety: : The synthesis begins with the construction of the furan ring, typically involving cyclization reactions.

  • Introduction of the 1,2,4-oxadiazole ring: : This step involves the reaction of nitriles with hydrazines to form the oxadiazole ring.

  • Azetidine synthesis: : The azetidine ring is often synthesized through cyclization of amino acids or via the aziridine intermediate.

  • Amide bond formation: : Coupling reactions are used to connect the furan-oxadiazole-azetidine moieties with the benzoate group, often employing reagents like EDCI (ethyl(dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Industrial Production Methods

Industrial production scales up these reactions using optimized conditions:

  • Catalysts: : Metal catalysts, such as palladium or platinum, are often utilized to increase reaction efficiency.

  • Reaction Solvents: : Solvents like dichloromethane, DMF (dimethylformamide), and THF (tetrahydrofuran) are commonly used.

  • Temperature and Pressure Control: : Industrial processes carefully control these parameters to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate can undergo oxidation, typically forming quinone-type compounds.

  • Substitution Reactions: : The compound is prone to nucleophilic substitution, especially at the furan and benzoate positions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or PCC (pyridinium chlorochromate).

  • Reduction: : Reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenation agents such as NBS (N-bromosuccinimide) or diazonium salts.

Major Products Formed

Oxidation typically produces quinones, while reduction yields alcohols or amines. Substitution reactions result in halogenated derivatives or other substituted products.

Scientific Research Applications

Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate finds applications in various research fields:

  • Chemistry: : Used as a building block in organic synthesis and polymer research.

  • Biology: : Investigated for its potential as a bioactive molecule, exhibiting antimicrobial and anticancer properties.

  • Medicine: : Studied for its potential therapeutic applications in drug development.

  • Industry: : Utilized in the manufacture of high-performance materials and as a catalyst in chemical reactions.

Mechanism of Action

The compound's mechanism of action varies depending on its application:

  • Molecular Targets: : It interacts with enzymes, receptors, or nucleic acids, disrupting normal cellular functions.

  • Pathways Involved: : Inhibits specific biochemical pathways, leading to cell death in cancer cells or inhibiting microbial growth.

Comparison with Similar Compounds

Similar Compounds: : Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate can be compared to:

  • Furan derivatives: : e.g., Furazolidone, used for its antimicrobial properties.

  • Oxadiazole compounds: : e.g., Oxadiazolone, known for various biological activities.

  • Azetidine derivatives: : e.g., Azetidine-2-carboxylic acid, with applications in pharmaceuticals.

Conclusion

This compound is a multifaceted compound with promising applications across various scientific fields. Its intricate synthesis, unique chemical reactivity, and diverse uses make it a valuable subject of research and development.

Properties

IUPAC Name

ethyl 4-[[2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5.C2H2O4/c1-2-27-20(26)13-5-7-15(8-6-13)21-17(25)12-24-10-14(11-24)19-22-18(23-29-19)16-4-3-9-28-16;3-1(4)2(5)6/h3-9,14H,2,10-12H2,1H3,(H,21,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINICICRIMLMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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